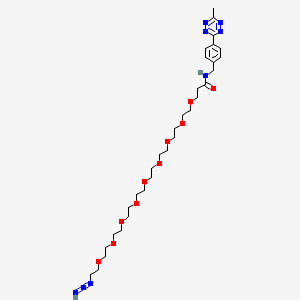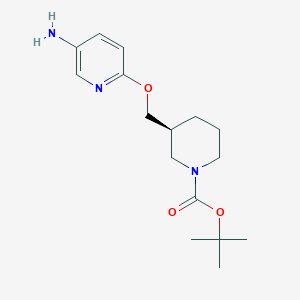![molecular formula C12H10N4S B14033715 6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B14033715.png)
6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine is a heterocyclic compound with a molecular formula of C12H10N4S It is characterized by the presence of a triazolo-pyridine core structure with a phenylthio substituent at the 6-position and an amine group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation.
Industrial Production Methods
The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride can be employed.
Substitution: Various electrophiles can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenylthio group can yield sulfoxides or sulfones, while reduction of a nitro group results in an amine.
Wissenschaftliche Forschungsanwendungen
6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound’s unique structure makes it useful in material science for developing new materials with specific properties.
Wirkmechanismus
The mechanism of action of 6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inverse agonist or inhibitor, modulating the activity of its targets. For example, it has been shown to act as an inverse agonist for RORγt and inhibitors for JAK1 and JAK2 . These interactions can lead to various biological effects, including anti-inflammatory and anti-proliferative activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
6-(Phenylthio)-[1,2,4]triazolo[1,5-A]pyridin-2-amine is unique due to its phenylthio substituent, which imparts distinct chemical and biological properties. This differentiates it from other triazolo-pyridine derivatives, which may lack this substituent and therefore exhibit different reactivity and biological activities.
Eigenschaften
Molekularformel |
C12H10N4S |
|---|---|
Molekulargewicht |
242.30 g/mol |
IUPAC-Name |
6-phenylsulfanyl-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
InChI |
InChI=1S/C12H10N4S/c13-12-14-11-7-6-10(8-16(11)15-12)17-9-4-2-1-3-5-9/h1-8H,(H2,13,15) |
InChI-Schlüssel |
YGKQSIBZRSGBEA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)SC2=CN3C(=NC(=N3)N)C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(7,7-Difluorobicyclo[4.1.0]hept-3-EN-3-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14033646.png)



![2-[Phenoxy-2,4-D2)methyl]oxirane](/img/structure/B14033653.png)


![N-(3-chlorophenyl)-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamide hydrochloride](/img/structure/B14033664.png)

![2-Boc-8-hydroxyoctahydro-2H-pyrido[1,2-A]pyrazine](/img/structure/B14033685.png)



